2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide
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Overview
Description
2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide is a chemical compound with a molecular weight of 278.35 g/mol. It is known for its high purity and versatility in various chemical applications . This compound is characterized by its unique structure, which includes a morpholino ring and a dimethylphenoxy group.
Preparation Methods
The synthesis of 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide involves several steps. The primary synthetic route includes the reaction of 2,6-dimethylphenol with formaldehyde to form 2,6-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce 2-(2,6-dimethylphenoxymethyl)morpholine. Finally, this compound is acylated with chloroacetamide to yield this compound .
Chemical Reactions Analysis
2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
- 2-(2-((2,6-Dimethylphenoxy)methyl)piperidino)acetamide
- 2-(2-((2,6-Dimethylphenoxy)methyl)pyrrolidino)acetamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications. The unique combination of the morpholino ring and dimethylphenoxy group in this compound provides distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11-4-3-5-12(2)15(11)20-10-13-8-17(6-7-19-13)9-14(16)18/h3-5,13H,6-10H2,1-2H3,(H2,16,18) |
InChI Key |
IDKNIHRTKVPBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)N |
Origin of Product |
United States |
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